Mechercharmycin B
Description
Significance of Marine Actinobacteria as a Source of Bioactive Metabolites
The marine environment is a vast and largely untapped reservoir of novel bioactive compounds, with marine actinomycetes standing out as particularly prolific producers. biotech-asia.orgresearchgate.net These microorganisms, found in various marine ecosystems from sediments to invertebrates like sponges and corals, are a significant source of secondary metabolites with diverse and potent biological activities. biotech-asia.orgnih.govfrontiersin.org Historically, terrestrial actinomycetes, especially the genus Streptomyces, have been a cornerstone of antibiotic discovery, producing approximately 75% of known antibiotics. nih.gov However, as the rate of discovering novel compounds from terrestrial sources has declined, researchers have turned to the unique conditions of the marine environment, which are believed to foster the evolution of distinct metabolic pathways and novel chemical structures. biotech-asia.orgresearchgate.net
Marine actinobacteria are responsible for a significant portion of the bioactive compounds discovered from marine microbes, which themselves account for thousands of natural products. frontiersin.orgdoaj.org These compounds exhibit a wide array of biological functions, including antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibiting activities. researchgate.netnih.gov The discovery of novel taxa of actinomycetes in marine habitats underscores their potential as a continuing source for new therapeutic agents, capable of addressing challenges such as drug-resistant pathogens. biotech-asia.orgresearchgate.net
Overview of Linear and Cyclic Peptides with Azole Moieties in Natural Product Chemistry
Among the diverse molecules produced by marine organisms, peptides containing heterocyclic rings, particularly azoles like oxazole (B20620) and thiazole (B1198619), represent a prominent and structurally intriguing class. nih.govmdpi-res.com These azole-containing peptides are found in both linear and cyclic forms and are often biosynthesized through the post-translational modification of precursor peptides derived from ribosomal synthesis. scielo.org.mxrsc.org The heterocycle formation, typically from amino acid residues such as serine, threonine, or cysteine, imparts significant structural rigidity and unique chemical properties to the peptide backbone. scielo.org.mxmdpi.com
This structural class includes a wide range of bioactive compounds isolated from marine sources like sponges, cyanobacteria, and tunicates. nih.govrsc.orgescholarship.org The presence of azole rings is often crucial for the compound's biological activity. nih.gov For example, numerous cyclic peptides containing both oxazole and thiazole rings, such as the raocyclamides and microcyclamides, exhibit potent cytotoxic properties. mdpi.com The structural diversity within this group is vast, from highly N-methylated linear peptides to complex macrocycles. nih.gov The distinction between linear and cyclic architectures can have a profound impact on bioactivity, with macrocyclization often being essential for target engagement and potency. mdpi.comvulcanchem.com
Historical Context and Initial Discovery of Mechercharmycin B
This compound was discovered as part of a screening program for cytotoxic substances from marine microorganisms. mdpi.comnih.gov It was isolated from the culture of Thermoactinomyces sp. strain YM3-251, a bacterium obtained from sea mud collected at Mecherchar in the Republic of Palau. vulcanchem.comscielo.br This discovery, reported in 2005, also yielded its more famous counterpart, Mechercharmycin A. nih.govacs.org
This compound is a linear peptide that contains four oxazole rings. scielo.brencyclopedia.pubmdpi.com It was identified as a linear congener of Mechercharmycin A, a cyclic peptide-like compound that features four oxazoles and one thiazole within its macrocyclic structure. nih.govresearchgate.net The structural relationship between the two compounds proved to be critical for understanding their biological activity. While Mechercharmycin A demonstrated potent cytotoxic activity against human cancer cell lines, this compound was found to be virtually inactive. mdpi.comnih.govfrontiersin.org This stark difference in activity highlights the essentiality of the cyclic structure for the antitumor properties observed in this class of molecules, a finding that has been noted in other families of azole-containing peptides as well. mdpi.comscielo.brresearchgate.net
Detailed Research Findings
The primary research finding concerning this compound is its lack of significant biological activity when compared to its cyclic analog, Mechercharmycin A. This underscores the structural requirements for cytotoxicity in this peptide family.
| Compound | Structure Type | Bioactivity |
| Mechercharmycin A | Cyclic, 35-membered macrocyclic peptide with four oxazoles and one thiazole. vulcanchem.comnih.gov | Exhibited potent cytotoxicity against Jurkat (human leukemia) and A549 (human lung cancer) cell lines with IC₅₀ values of 4.6 x 10⁻⁸ M and 4.0 x 10⁻⁸ M, respectively. frontiersin.org |
| This compound | Linear peptide, congener of Mechercharmycin A, containing four oxazole rings. nih.govscielo.brencyclopedia.pub | Exhibited almost no antitumor activity; it was inactive up to 10 µM. vulcanchem.comnih.govscielo.br |
Structure
2D Structure
Properties
Molecular Formula |
C35H36N8O10 |
|---|---|
Molecular Weight |
728.7 g/mol |
IUPAC Name |
methyl 4-[4-[[(2R,3S)-1-[[(2S)-1-[1-[4-(4-carbamoyl-1,3-oxazol-2-yl)-1,3-oxazol-2-yl]ethenylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]-5-phenyl-1,3-oxazol-2-yl]-1,3-oxazole-2-carboxylate |
InChI |
InChI=1S/C35H36N8O10/c1-7-17(4)24(42-30(47)25-26(19-11-9-8-10-12-19)53-33(43-25)22-15-52-34(40-22)35(48)49-6)29(46)41-23(16(2)3)28(45)37-18(5)31-39-21(14-50-31)32-38-20(13-51-32)27(36)44/h8-17,23-24H,5,7H2,1-4,6H3,(H2,36,44)(H,37,45)(H,41,46)(H,42,47)/t17-,23-,24+/m0/s1 |
InChI Key |
LNXCNAKRXKEHQH-YRUKQIKQSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H](C(=O)N[C@@H](C(C)C)C(=O)NC(=C)C1=NC(=CO1)C2=NC(=CO2)C(=O)N)NC(=O)C3=C(OC(=N3)C4=COC(=N4)C(=O)OC)C5=CC=CC=C5 |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(=C)C1=NC(=CO1)C2=NC(=CO2)C(=O)N)NC(=O)C3=C(OC(=N3)C4=COC(=N4)C(=O)OC)C5=CC=CC=C5 |
Synonyms |
mechercharmycin B |
Origin of Product |
United States |
Isolation and Microorganismal Source of Mechercharmycin B
Geographic Origin and Environmental Niche of Thermoactinomyces sp. YM3-251
The producer organism, Thermoactinomyces sp. YM3-251, is a marine-derived actinomycete. researchgate.netnih.govmedchemexpress.com It was isolated from a sample of sea mud collected in Mecherchar, a location within the Republic of Palau in the North Pacific Ocean. frontiersin.orgmdpi.comscielo.br
The genus Thermoactinomyces consists of Gram-positive, aerobic, and endospore-forming bacteria. nih.gov While some species of this genus are found in terrestrial, high-temperature environments like hot springs, the YM3-251 strain specifically occupies a marine sedimentary niche. scielo.brnih.gov Marine actinomycetes, including this strain, are recognized as a significant source of novel secondary metabolites with diverse biological activities. nih.gov
Cultivation and Fermentation Methodologies for the Producer Strain
The production of Mechercharmycin B is achieved through the cultivation and fermentation of Thermoactinomyces sp. YM3-251 in a specific liquid medium under controlled conditions.
A vegetative culture is first prepared by inoculating the strain into a YEME medium and incubating it for two days at 30°C in a shaker. smujo.id This seed culture is then transferred to a larger-scale fermentative medium for the production of the target compound. smujo.id The composition of the fermentation medium is detailed in the table below.
| Component | Concentration |
| Bacto Peptone | 15 g/L |
| Yeast Extract | 3 g/L |
| Fe(III) citrate (B86180) hydrate | 0.3 g/L |
| Demineralized Water | 250 mL/L |
| Seawater | 750 mL/L |
| Data sourced from smujo.id |
The pH of the fermentation medium is adjusted to 7.6 before sterilization. smujo.id The fermentation process is carried out for five days at 30°C in an incubator shaker to allow for the biosynthesis of the mechercharmycins. smujo.id
Isolation and Purification Techniques for this compound
Following the fermentation period, a multi-step process is employed to isolate and purify this compound from the culture broth.
The process begins with the separation of the bacterial cells from the liquid culture broth via centrifugation at 14,000 x g for 15 minutes. smujo.id The resulting supernatant, or filtrate, which contains the secreted metabolites, is then subjected to solvent extraction. smujo.id Ethyl acetate (B1210297) is used as the extraction solvent to transfer the compounds from the aqueous filtrate to an organic phase. smujo.id
This crude extract undergoes further purification using chromatographic methods. The initial step typically involves silica (B1680970) gel column chromatography. smujo.id Final purification to obtain pure this compound is achieved using preparative High-Performance Liquid Chromatography (HPLC). smujo.id
Structural Characterization and Elucidation of Mechercharmycin B
Primary Structural Features: Linear Peptide Architecture
Mechercharmycin B is characterized as a linear peptide. encyclopedia.pubscielo.brnih.gov It is a direct congener of Mechercharmycin A, with the primary distinction being its acyclic structure, in contrast to the macrocyclic form of Mechercharmycin A. researchgate.netnih.govfrontiersin.orgmdpi.com This ring-opened feature is the result of a linear arrangement of its constituent residues rather than the formation of a cyclic peptide backbone. researchgate.net The peptidic nature of the broader mechercharmycin family is composed of amino acids such as Valine and Isoleucine, which provide key hydrophobic characteristics. mdpi.comvulcanchem.comsemanticscholar.org The linear structure of this compound is considered a critical factor in its biological profile, rendering it inactive as an antitumor agent, unlike its cyclic counterpart. researchgate.netfrontiersin.orgscielo.brmdpi.com
Identification and Arrangement of 1,3-Oxazole and Thiazole (B1198619) Heterocycles
The structure of this compound is notable for its high density of heterocyclic rings. encyclopedia.pubnih.gov Specifically, it incorporates four 1,3-oxazole rings within its linear peptide framework. encyclopedia.pubnih.gov These heterocycles are formed through post-translational modifications of amino acid residues. acs.org In the biosynthetic pathway of the closely related Mechercharmycin A, serine and threonine residues undergo dehydration and subsequent cyclization to form oxazoles. vulcanchem.com this compound shares the same core heterocyclic composition as Mechercharmycin A, which contains four oxazoles and one thiazole. researchgate.netnih.govscielo.br These rings are arranged in a continuous, or poly-azole, sequence, which imparts significant structural rigidity. mdpi.comsemanticscholar.orgrsc.org The presence and arrangement of these azole moieties are defining characteristics of this class of natural products. mdpi.com
Comparative Structural Analysis with Mechercharmycin A and Related Azole-Containing Peptides
This compound's structure is best understood in comparison to Mechercharmycin A and other similar natural products. The most significant difference between Mechercharmycin A and B is the macrocyclization present in A and absent in B. researchgate.netfrontiersin.orgscielo.br Mechercharmycin A is a 35-membered macrocyclic peptide, a feature that is essential for its potent cytotoxic activity. researchgate.netvulcanchem.com The ring opening that characterizes this compound leads to a near-complete loss of this bioactivity, highlighting the conformational importance of the cyclic scaffold for target binding. researchgate.netscielo.brmdpi.commdpi.com
| Source | Thermoactinomyces sp. YM3-251 researchgate.netnih.govfrontiersin.org | Thermoactinomyces sp. YM3-251 researchgate.netnih.govfrontiersin.org |
The mechercharmycins belong to a broader family of azole-containing peptides, many of which exhibit significant biological properties. Structurally, Mechercharmycin A is very similar to IB-01211, another potent antitumor macrocyclic peptide. mdpi.comsemanticscholar.orgmdpi.com Other related compounds include Urukthapelstatin A and YM-216391, which also feature poly-azole sequences within a macrocyclic framework and display strong cytotoxicity. semanticscholar.orgrsc.org This family of compounds, often classified as ribosomally synthesized and post-translationally modified peptides (RiPPs), typically derives its heterocyclic systems from amino acid precursors like serine, cysteine, and phenylalanine. acs.orgrsc.org The shared structural motif across these compounds is the rigid, planar poly-azole core, which is crucial for their interaction with biological targets. rsc.orgmdpi.com
Table 2: Comparison of this compound with Related Azole-Containing Peptides
| Compound | Core Structure | Key Heterocycles | Notable Feature |
|---|---|---|---|
| This compound | Linear Peptide encyclopedia.pubscielo.br | Oxazole (B20620), Thiazole researchgate.netencyclopedia.pub | Acyclic congener of Mechercharmycin A researchgate.netnih.govmdpi.com |
| Mechercharmycin A | Macrocyclic Peptide researchgate.netmdpi.com | Oxazole, Thiazole researchgate.netmdpi.com | Potent cytotoxicity linked to cyclic structure researchgate.netfrontiersin.org |
| IB-01211 | Macrocyclic Peptide mdpi.commdpi.com | Oxazole, Thiazole mdpi.com | Structurally similar to Mechercharmycin A mdpi.comsemanticscholar.org |
| Urukthapelstatin A | Macrocyclic Peptide semanticscholar.orgrsc.org | Oxazole, Thiazole rsc.orgmdpi.com | Shares poly-azole sequence with mechercharmycins rsc.org |
| YM-216391 | Macrocyclic Peptide semanticscholar.orgrsc.org | Oxazole, Thiazole rsc.org | Potent cytotoxic compound from Streptomyces semanticscholar.orgrsc.org |
Table of Mentioned Compounds
| Compound Name |
|---|
| Mechercharmycin A |
| This compound |
| IB-01211 |
| Urukthapelstatin A |
| YM-216391 |
| Valine |
| Isoleucine |
| Serine |
| Threonine |
| Cysteine |
Biosynthetic Pathways of Mechercharmycin B
Elucidation of Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP) Systems
Contrary to initial assumptions that might point towards Nonribosomal Peptide Synthetase (NRPS) machinery, detailed genetic and biosynthetic studies have confirmed that Mechercharmycin A and its linear counterpart, Mechercharmycin B, are products of a RiPP pathway. nih.govrsc.orgscielo.br In this pathway, a precursor peptide encoded by a structural gene (in this case, mcmA) is the initial substrate for a series of modifying enzymes. rsc.org
The heterologous expression of the Mechercharmycin A (MCM-A) biosynthetic gene cluster in Bacillus subtilis was a key step in elucidating this process. nih.govrsc.org This work demonstrated that MCM-A is indeed a RiPP that undergoes complex and distinctive post-translational modifications. nih.govresearchgate.net The core peptide sequence, which is derived from the precursor peptide McmA, serves as the scaffold upon which the characteristic polyazole structure is built. rsc.org This ribosomal origin followed by enzymatic tailoring is a hallmark of the RiPP family, which also includes other complex polyazole compounds like plantazolicin and microcin (B1172335) B17. mdpi.comsemanticscholar.org
Role of Post-Translational Modifications in Azole Ring Formation, including Cyclodehydrase Enzymes
The formation of the multiple azole rings (oxazoles and a thiazole) found in the Mechercharmycin structure is the central post-translational modification event. researchgate.netnih.gov This process involves a series of enzymatic steps, primarily heterocyclization and subsequent dehydrogenation. mdpi.comsemanticscholar.org
The general biosynthetic pathway for oxazole (B20620) rings involves the heterocyclization of serine (Ser) or threonine (Thr) residues into an oxazoline (B21484) moiety. mdpi.comsemanticscholar.org This is followed by an oxidation step, often catalyzed by a flavin mononucleotide (FMN)-dependent dehydrogenase, to form the final oxazole ring. mdpi.comsemanticscholar.org This transformation is a key feature in the biosynthesis of many azole-containing RiPPs. nih.gov
In pathways related to Mechercharmycin, such as that of plantazolicin, the heterocyclization is carried out by a protein complex that includes a cyclodehydratase. mdpi.com For cyanobactin-like peptides, a family to which Mechercharmycins are related, an ATP-dependent cyclodehydratase from the YcaO superfamily is responsible for catalyzing the formation of oxazoline and thiazoline (B8809763) rings from Ser/Thr and Cysteine (Cys) residues within the core peptide. rsc.orgnih.gov In vitro experiments with enzymes from the related curacozole pathway showed that the cyclodehydratase CzlD and the dehydrogenase CzlBC work together to form an oxazole from a serine residue. rsc.org It is proposed that a similar enzymatic cascade, involving homologous enzymes, is responsible for creating the polyazole structure of this compound.
Identification and Characterization of the this compound Biosynthetic Gene Cluster
The biosynthetic gene cluster (BGC) responsible for Mechercharmycin production, designated mcm, has been identified and characterized. nih.govrsc.org Analysis of the mcm BGC reveals it to be a hybrid, containing genes with homology to those found in the BGCs of other related RiPPs, such as telomestatin (B1682999) (tls) and curacozole (czl). rsc.org
Heterologous expression of the mcm cluster in Bacillus subtilis successfully produced Mechercharmycin A, confirming the cluster's function. nih.govrsc.org A minimal BGC for the related compound curacozole has been defined as consisting of seven genes, providing a model for the essential components of the mcm cluster. researchgate.netrsc.org
A comparative analysis of the mcm BGC with related clusters provides insight into the function of its constituent genes.
| Gene | Homolog in Related BGCs | Predicted Function in Mechercharmycin Biosynthesis | Reference |
| mcmA | czlA, aurA, ymA | Encodes the precursor peptide containing the core sequence for modification. | rsc.org |
| mcmE | czlB1 | Involved in post-translational modification. | rsc.org |
| mcmF | czlC1 | Involved in post-translational modification. | rsc.org |
| mcmG | tlsS | Protease, likely involved in cleaving the leader/follower peptides from the core. | rsc.org |
| mcmH | tlsT | Protease/Macrocyclase, likely involved in peptide cleavage and N-to-C cyclization for Mechercharmycin A. | rsc.org |
| mcmI | czlE | Conserved gene; proposed to be a P450 enzyme for β-hydroxylation at Phenylalanine. | rsc.orgacs.org |
This table is generated based on comparative genomic analysis with related biosynthetic gene clusters.
Enzymatic Catalysis and Mechanistic Insights into Peptide Assembly and Heterocyclization
The enzymatic assembly of Mechercharmycin is a highly orchestrated process. nih.govacs.org Studies combining the co-production of the precursor peptide with various modifying enzymes have shed light on the timing and mechanism of the modifications. nih.govresearchgate.net
A key finding is that a tRNA-dependent, highly regioselective dehydration is the initial modification step. nih.gov This is followed by the formation of the polyazole chain through sequential heterocyclization and dehydrogenation events, which proceed in an N-terminal to C-terminal direction along the peptide backbone. nih.gov The heterocyclization itself is catalyzed by a cyclodehydratase enzyme, which converts serine and cysteine residues into their respective azoline forms. rsc.orgmdpi.com A subsequent dehydrogenation step, catalyzed by a dehydrogenase, aromatizes the azoline into the final azole. mdpi.comnih.gov This stepwise enzymatic assembly ensures the precise construction of the complex final molecule. mdpi.com The entire process is guided by the modifying enzymes' recognition of specific sequences or structures within the evolving peptide substrate. nih.gov
Comparative Biosynthetic Studies with Related Natural Products
This compound is part of a structurally distinct subfamily of cyanobactin-like RiPPs. researchgate.netrsc.org Comparative studies with other members of this family, such as curacozole, aurantizolicin, and YM-216391, have been crucial for understanding its biosynthesis. rsc.org These compounds all share a macrocyclic structure (in their 'A' forms) derived from an eight-amino-acid core peptide and feature a characteristic poly-azole sequence. rsc.org
| Compound | Producing Organism(s) | Key Structural Features | Biosynthetic Class | Reference |
| Mechercharmycin A/B | Thermoactinomyces sp. | Cyclic/linear peptide with four oxazoles, one thiazole (B1198619), dehydroalanine (B155165). | RiPP | researchgate.netnih.govrsc.org |
| Curacozole | Streptomyces curacoi | Cyclic peptide with oxazole, methyloxazole, two thiazoles, and a unique phenyloxazole. | RiPP (Cyanobactin-like) | researchgate.netrsc.org |
| Aurantizolicin | Bacillus amyloliquefaciens | Similar poly-azole sequence to curacozole. | RiPP | rsc.org |
| YM-216391 | Streptomyces sp. | Potent cytotoxic compound with a structure similar to Mechercharmycin A. | RiPP | rsc.orgmdpi.com |
| Telomestatin | Streptomyces anulatus | Heptacyclic structure with multiple oxazole and thiazole rings. | RiPP | rsc.org |
The biosynthetic gene clusters for curacozole (czl), aurantizolicin (aur), and YM-216391 (ym) are highly conserved, reflecting their similar chemical structures. rsc.org The Mechercharmycin (mcm) BGC is particularly interesting as it appears to be a hybrid of the telomestatin (tls) and the czl/aur/ym type clusters. rsc.org For instance, the mcm cluster contains proteases (McmG, McmH) homologous to those in the tls cluster, which are responsible for precursor peptide cleavage and cyclization. rsc.org However, it also contains modification enzymes (McmE, McmF, McmI) that are homologous to those found in the czl cluster. rsc.org This comparative analysis highlights an evolutionary mixing and matching of biosynthetic genes to create novel molecular structures.
Chemical Synthesis Approaches for Mechercharmycin B and Its Analogs
Strategies for the Construction of Linear Peptides with Multiple Heterocyclic Units
The construction of linear peptides featuring multiple heterocyclic units, such as the backbone of Mechercharmycin B, requires specialized synthetic strategies. These molecules are often assembled using a combination of solid-phase peptide synthesis (SPPS) and solution-phase fragment condensation techniques. researchgate.netrsc.org
Solid-Phase Peptide Synthesis (SPPS): SPPS is a powerful tool for the rapid assembly of peptide chains and has been adapted for creating peptidomimetics containing heterocyclic scaffolds. researchgate.nettaylorfrancis.com In this approach, the peptide is built sequentially on a solid resin support. This method allows for the use of excess reagents to drive reactions to completion, with easy purification by simple filtration and washing. taylorfrancis.com For molecules like this compound, pre-formed amino acid-heterocycle-amino acid building blocks can be synthesized and then incorporated into the growing peptide chain using standard coupling reagents. nih.gov Alternatively, the heterocyclic rings can be formed directly on the resin from their corresponding amino acid precursors (e.g., serine, cysteine, threonine). nih.gov
Solution-Phase Fragment Condensation: For larger, more complex molecules, a convergent strategy involving the synthesis of several peptide fragments in solution, followed by their coupling, is often employed. rsc.org This approach can be advantageous for improving the solubility of intermediates and for the synthesis of larger quantities of the target molecule. In the context of this compound, this would involve synthesizing smaller segments, each containing one or two heterocyclic units, and then ligating them together. Ligation-mediated intramolecular cyclization is a common strategy for creating cyclic peptides, and the linear precursors for these reactions are analogous to this compound. rsc.org
Hybrid Approaches: Many total syntheses of complex heterocyclic peptides utilize a hybrid strategy. rsc.org For instance, linear peptide fragments can be generated efficiently on a solid support and then cleaved from the resin. researchgate.net These fragments, now in solution, are then coupled together to form the final linear backbone before any subsequent macrocyclization to produce analogs of Mechercharmycin A. rsc.org
Methodology for the Incorporation and Functionalization of Oxazole (B20620) and Thiazole (B1198619) Moieties
The signature feature of this compound is its poly-azole structure. The formation of oxazole and thiazole rings within a peptide backbone is a well-established field in organic synthesis, typically achieved through the cyclization and subsequent modification of specific amino acid residues.
Oxazole Formation: Oxazoles are commonly derived from serine or threonine residues. acs.org A prevalent method involves a one-pot cyclodehydration and oxidative aromatization. researchgate.net The synthesis of an oxazole-containing dipeptide, for example, can begin with the coupling of a protected amino acid to a serine or threonine methyl ester. acs.org This dipeptide is then treated with a dehydrating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor, which promotes the formation of an oxazoline (B21484) ring. nih.govacs.org Subsequent oxidation of the oxazoline to the aromatic oxazole is often accomplished using reagents like bromotrichloromethane (B165885) (BrCCl₃) in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govacs.org
Thiazole Formation: Thiazole moieties are typically generated from cysteine residues or through condensation reactions like the Hantzsch thiazole synthesis. researchgate.netnih.gov In a biomimetic approach, a cysteine residue within the peptide chain can undergo cyclodehydration and oxidation to form the thiazole ring. Alternatively, the Hantzsch reaction involves the condensation of a thioamide with an α-haloketone. researchgate.netnih.gov For peptide synthesis, this can be adapted by preparing a thioamide from an amino acid or peptide fragment and reacting it with a suitable α-halocarbonyl compound to yield the thiazole-containing segment. nih.gov
| Heterocycle | Precursor Amino Acid | Key Reaction Steps | Common Reagents | Reference(s) |
| Oxazole | Serine, Threonine | 1. Cyclodehydration | 1. DAST, Deoxo-Fluor | nih.govacs.org |
| 2. Oxidation | 2. BrCCl₃, DBU | |||
| Thiazole | Cysteine | Cyclodehydration/Oxidation | (Various) | researchgate.net |
| Thiazole | N/A (Hantzsch Synthesis) | Condensation | Thioamide + α-haloketone | researchgate.netnih.gov |
Development of Synthetic Analogs and Derivatives of this compound
While this compound itself is biologically inactive, its structure provides the linear framework for the highly active Mechercharmycin A. researchgate.net Consequently, the development of synthetic analogs has focused on modifying the structure of Mechercharmycin A to explore structure-activity relationships, with each synthesis necessarily proceeding through a complex linear precursor analogous to this compound.
Research by Hernández et al. described the synthesis and antitumor activity of several analogs of Mechercharmycin A. These efforts demonstrated the importance of the thiazole ring for cytotoxicity, as analogs lacking this heterocycle were found to be inactive. The work also explored modifications to the N-terminal acetyl group and the dehydroalanine (B155165) residue.
Key findings from these analog syntheses include:
Importance of the Thiazole: Replacement of the central thiazole with an oxazole resulted in a complete loss of cytotoxic activity, highlighting the critical role of the sulfur-containing heterocycle.
N-Terminal Modification: Replacing the N-terminal acetyl group with longer polyether chains, such as a methoxyethoxyacetyl group, was shown to maintain or, in some cases, enhance cytotoxicity against specific human tumor cell lines.
Demethylidene Analog: An analog where the dehydroalanine residue was replaced with an alanine (B10760859) (the demethylidene analog) retained significant cytotoxic activity. This compound differs from the natural product YM-216391 only in the position of the thiazole ring within the macrocycle.
These studies rely on the successful synthesis of the corresponding linear peptides before the final macrocyclization step, demonstrating advanced strategies for assembling this compound-like structures.
| Analog Name/Description | Structural Modification from Mechercharmycin A | Key Synthetic Precursor (Analog of this compound) | Reference(s) |
| Demethylidene analog (2) | Dehydroalanine replaced with Alanine | Linear nonapeptide with an N-terminal acetyl group and an alanine residue | |
| Methoxyethoxyacetyl analog (3b) | N-acetyl group replaced with a methoxyethoxyacetyl group | Linear nonapeptide with an N-terminal methoxyethoxyacetyl group | |
| Polyetheracetyl analog (3c) | N-acetyl group replaced with a longer polyetheracetyl group | Linear nonapeptide with a longer N-terminal polyetheracetyl group | |
| Oxazole analog (14) | Central thiazole replaced with an oxazole | Linear nonapeptide containing five oxazole rings |
Challenges and Innovations in this compound Total Synthesis
The total synthesis of this compound and its analogs, particularly the precursors to cyclic systems like Mechercharmycin A, is fraught with challenges. The assembly of the linear poly-azole chain is a primary hurdle. The repetitive nature of the heterocyclic units can lead to poor solubility of synthetic intermediates, complicating purification and handling. nih.gov
Furthermore, the construction of each oxazole and thiazole ring requires multiple chemical steps, and achieving high yields across a long synthetic sequence is difficult. During the coupling of large, sterically hindered fragments, the risk of epimerization at adjacent stereocenters is a constant concern. nih.gov
Innovations in peptide synthesis have helped to address some of these issues.
Advanced Coupling Reagents: The development of new peptide coupling reagents has improved efficiency and reduced the risk of racemization during amide bond formation.
Solid-Phase Methodologies: Advances in solid-phase synthesis, including the development of novel resins and linkers, have facilitated the construction of complex peptide chains that would be difficult to assemble in solution. researchgate.net
Orthogonal Protection Schemes: The use of multiple protecting groups that can be removed under different, non-interfering conditions allows for precise chemical manipulations at specific points in the molecule, such as side-chain modifications or fragment ligations.
Ligation Chemistries: The development of chemoselective ligation techniques, such as native chemical ligation (NCL), allows for the coupling of large, unprotected peptide fragments in aqueous solution, which can circumvent solubility issues and simplify the final stages of a synthesis. rsc.org While NCL traditionally requires an N-terminal cysteine, other aminolysis strategies are applicable to any peptide sequence. nih.gov
These innovations are crucial for enabling the synthesis of complex natural products like the mechercharmycins and for generating diverse libraries of analogs for biological screening.
Investigations into the Biological Relevance and Structure Activity Relationships of Mechercharmycin B
Assessment of Intrinsic Biological Activity of Mechercharmycin B
This compound is a linear peptide that contains four oxazole (B20620) rings. scielo.brencyclopedia.pub Extensive studies have been conducted to determine its biological activity, particularly in comparison to its cyclic analog, mechercharmycin A. Research has consistently shown that this compound exhibits almost no antitumor activity. researchgate.netnih.gov In cytotoxic assays against various human cancer cell lines, including Jurkat (human leukemia) and A549 (human lung cancer), this compound did not show any significant inhibitory activity. scielo.brnih.govfrontiersin.org Specifically, while mechercharmycin A demonstrated potent cytotoxicity with IC₅₀ values in the nanomolar range (40 nM for A549 and 46 nM for Jurkat cells), this compound was inactive even at concentrations up to 1 µM. mdpi.comcaymanchem.com This lack of activity was also noted in other studies, which confirmed that the linear structure of this compound renders it biologically inert in the tested cancer cell lines. vulcanchem.commdpi.com
The following table summarizes the comparative cytotoxic activity of Mechercharmycin A and this compound:
| Compound | Cell Line | Cell Type | IC₅₀ Value |
| Mechercharmycin A | A549 | Human Lung Cancer | 4.0 x 10⁻⁸ M nih.govfrontiersin.org |
| Mechercharmycin A | Jurkat | Human Leukemia | 4.6 x 10⁻⁸ M nih.govfrontiersin.org |
| This compound | A549 | Human Lung Cancer | No activity nih.govfrontiersin.org |
| This compound | Jurkat | Human Leukemia | No activity nih.govfrontiersin.org |
Role of Linear Structure in Modulating Biological Activity Compared to Cyclic Congeners (e.g., Mechercharmycin A)
The stark contrast in biological activity between this compound and its cyclic congener, Mechercharmycin A, underscores the critical role of the molecular structure in determining biological function. scielo.brscielo.br Mechercharmycin A is a cyclic peptide-like compound that also bears four oxazoles and a thiazole (B1198619). scielo.brnih.gov The cyclization of the peptide backbone in Mechercharmycin A is the key structural feature responsible for its potent cytotoxic effects. researchgate.netmdpi.com
The opening of the cyclic structure of Mechercharmycin A to form the linear this compound results in a complete loss of antitumor activity. researchgate.netresearchgate.net This finding strongly indicates that the cyclic conformation is essential for the compound's ability to interact with its cellular target(s) and exert its cytotoxic effects. The rigid, constrained conformation of the macrocycle in Mechercharmycin A is believed to be necessary for effective binding to its biological target, a property that is lost in the more flexible, linear structure of this compound. vulcanchem.comresearchgate.net
Structure-Activity Relationship (SAR) Studies: Impact of Cyclization Versus Linearity on Biological Function
Structure-activity relationship (SAR) studies focusing on the mechercharmycins have consistently highlighted the indispensability of the cyclic structure for biological activity. scielo.brmdpi.comscielo.br The comparison between Mechercharmycin A and B serves as a classic example of how macrocyclization can dramatically influence the pharmacological properties of a peptide.
The key takeaways from the SAR studies are:
Cyclization is essential: The conversion of the cyclic Mechercharmycin A to the linear this compound leads to a complete loss of cytotoxicity. researchgate.netmdpi.com This demonstrates that the macrocyclic ring is a prerequisite for the antitumor activity of this class of compounds.
Conformational rigidity: The cyclic structure imparts a high degree of conformational rigidity to Mechercharmycin A. This pre-organized and stable conformation is thought to be crucial for high-affinity binding to its cellular target. nih.govbachem.com The linear structure of this compound lacks this conformational constraint, resulting in a loss of binding affinity and, consequently, biological activity.
Reduced entropy: The rigidity of cyclic peptides decreases the entropic penalty upon binding to a target molecule, which can lead to enhanced binding affinity and selectivity compared to their more flexible linear counterparts. nih.gov
General Biological Implications of Peptide Structure and Conformational Flexibility
The case of this compound and A provides valuable insights into the broader principles of peptide and protein structure-function relationships. The conformational flexibility of a peptide is a critical determinant of its biological activity.
Linear vs. Cyclic Peptides: In general, cyclic peptides often exhibit superior biological activity compared to their linear analogs. nih.govresearchgate.net This is attributed to several factors inherent to their cyclic nature:
Increased Stability: Cyclic peptides are often more resistant to degradation by proteases (exopeptidases and endopeptidases) due to the absence of terminal ends and a more stable conformation. biochempeg.commdpi.com
Higher Binding Affinity and Selectivity: The constrained conformation of cyclic peptides can lead to a more precise fit with their biological targets, resulting in higher binding affinity and selectivity. mdpi.comresearchgate.netbiochempeg.com
Improved Membrane Permeability: In some cases, cyclization can improve the ability of a peptide to cross cell membranes, although this is not a universal rule. nih.govresearchgate.net
While cyclization is often advantageous, there are instances where linear peptides exhibit better properties. researchgate.net However, the dramatic difference in activity between Mechercharmycin A and B strongly supports the paradigm that for many peptides, a constrained, cyclic structure is essential for potent biological function. scielo.brresearchgate.net
Future Perspectives and Research Trajectories for Mechercharmycin B
Advancements in Biosynthetic Engineering for Mechercharmycin B Production
This compound is structurally related to Mechercharmycin A, a ribosomally synthesized and post-translationally modified peptide (RiPP). nih.govresearchgate.net The biosynthesis of RiPPs begins with a genetically encoded precursor peptide, which is then modified by a series of dedicated enzymes encoded in a biosynthetic gene cluster (BGC). nih.gov These modifications can include heterocyclization, oxidation, and, crucially for Mechercharmycin A, macrocyclization. mdpi.com
Future research could focus on engineering the Mechercharmycin BGC to selectively produce this compound or novel derivatives. Since this compound is the linear counterpart to the cyclic Mechercharmycin A, it is likely an intermediate or a shunt product of the same pathway. rsc.orgresearchgate.net Biosynthetic engineering strategies could involve:
Targeted Gene Knockout: Identifying and inactivating the enzyme responsible for the final macrocyclization step (likely a thioesterase or cyclase domain) could halt the pathway at the linear stage, potentially leading to the overproduction of this compound.
Heterologous Expression: Expressing the Mechercharmycin BGC in a more genetically tractable host organism could facilitate easier genetic manipulation and potentially improve yields. nih.govresearchgate.net Advances in expressing BGCs from extremophiles like Thermoactinomyces in model hosts are making this approach increasingly feasible. microbiologyresearch.org
Enzyme Engineering: The tailoring enzymes in RiPP pathways are often flexible in the substrates they accept. mdpi.com Altering the precursor peptide sequence or engineering the modifying enzymes could generate a library of novel linear peptides based on the this compound scaffold.
A summary of potential biosynthetic engineering strategies is presented in Table 1.
| Strategy | Approach | Potential Outcome |
| Gene Inactivation | Knockout of the macrocyclase-encoding gene in the Thermoactinomyces sp. YM3-251 BGC. | Increased and selective production of this compound. |
| Heterologous Expression | Transfer and expression of the Mechercharmycin BGC into a well-characterized host like E. coli or Streptomyces. | Simplified genetic manipulation, improved yields, and facilitation of further engineering efforts. nih.govresearchgate.net |
| Precursor Peptide Mutagenesis | Altering the amino acid sequence of the core peptide within the precursor gene. | Creation of novel linear this compound analogs with varied chemical properties. mdpi.com |
Chemoenzymatic Synthesis and Biocatalysis in this compound Research
Chemoenzymatic synthesis, which combines the precision of enzymatic catalysis with the versatility of chemical synthesis, offers a powerful route for producing this compound and its analogs. nih.gov Biocatalysis can be employed to perform specific, often challenging, chemical transformations under mild conditions. nih.govmdpi.com
Future research trajectories in this area include:
In Vitro Reconstitution: Key enzymes from the Mechercharmycin biosynthetic pathway, such as the cyclodehydratases that form the oxazole (B20620) rings from serine/threonine residues, could be produced and purified. mdpi.comasm.org These enzymes could then be used in vitro to modify chemically synthesized peptide precursors, providing efficient access to the complex poly-oxazole core of this compound. nih.gov
Late-Stage Functionalization: Isolated enzymes with broad substrate tolerance could be used to modify the fully formed this compound scaffold, adding functional groups that would be difficult to install via traditional chemical methods. nih.gov
Engineered Biocatalysts: Peptides themselves can be engineered to act as catalysts for specific reactions. americanpeptidesociety.org While this is a nascent field, the this compound backbone could serve as a scaffold for designing novel peptide-based biocatalysts.
Exploration of Undiscovered Bioactivities or Applications
The observed lack of cytotoxicity for this compound does not preclude it from having other, as-yet-undiscovered biological activities. nih.govresearchgate.net Natural products often possess multiple functions, and initial screens are typically limited to a few assays. nih.gov
Future avenues of exploration include:
Broad-Spectrum Bioactivity Screening: Testing this compound against a wider array of biological targets, including various bacterial and fungal pathogens, viral targets, and a diverse panel of enzymes (e.g., proteases, kinases, phosphatases).
Pseudo-Natural Product Development: The linear structure of this compound can be viewed as a biologically relevant fragment. rsc.org Using synthetic chemistry, this scaffold could be combined with other natural product fragments to create "pseudo-natural products"—novel chemical entities with unprecedented structures and potentially new bioactivities. researchgate.netacs.org
Material Science Applications: Peptides with defined structures can self-assemble into ordered nanomaterials. cuny.edu The rigid, poly-oxazole structure of this compound could be investigated for its potential to form novel materials, such as hydrogels or catalytic surfaces, through controlled self-assembly. researchgate.net
Computational Chemistry and Molecular Modeling Studies on this compound
Computational methods are invaluable for understanding the structure-activity relationships of complex molecules. The stark difference in bioactivity between cyclic Mechercharmycin A and linear this compound provides a perfect case study for molecular modeling.
Future computational research could focus on:
Comparative Modeling: Building and comparing detailed 3D models of both Mechercharmycin A and B can provide insights into the entropic cost of binding. Linear peptides typically have a higher entropic penalty upon binding to a target because they must "freeze" into a specific conformation, whereas rigid cyclic peptides are already pre-organized for binding. researchgate.net
Virtual Screening and Docking: Although the target of Mechercharmycin A is unknown, computational docking studies could be performed with hypothetical models of this compound against various protein targets to predict potential, albeit weak, interactions that might suggest non-cytotoxic bioactivities. researchgate.net
A comparison of key modeling parameters for linear versus cyclic peptides is shown in Table 2.
| Parameter | Linear Peptides (e.g., this compound) | Cyclic Peptides (e.g., Mechercharmycin A) |
| Conformational Flexibility | High; exists as an ensemble of structures. | Low; structurally constrained and rigid. researchgate.net |
| Entropic Cost of Binding | High; significant loss of conformational freedom upon binding. | Low; pre-organized for binding to a target. researchgate.net |
| Solvent Accessible Surface Area | Generally larger and more variable. | Generally smaller and more defined. |
| Susceptibility to Proteolysis | High; flexible structure is easily recognized by proteases. | Low; cyclic structure provides resistance to enzymatic degradation. arxiv.org |
Integration of Omics Technologies in this compound Research
The integration of genomics, transcriptomics, proteomics, and metabolomics offers a systems-level understanding of natural product biosynthesis and regulation. researchgate.net The producing organism, Thermoactinomyces sp., belongs to the family Thermoactinomycetaceae, which is increasingly recognized as a source of novel bioactive compounds and is amenable to omics-based study. researchgate.netnih.gov
Future research can leverage omics technologies in the following ways:
Genomics and Genome Mining: Sequencing the genome of Thermoactinomyces sp. YM3-251 would allow for the definitive identification and annotation of the Mechercharmycin BGC. nih.govresearchgate.net This genomic data is the foundation for all biosynthetic engineering efforts and can reveal the presence of other novel BGCs. nih.gov
Transcriptomics: By analyzing gene expression under different culture conditions, transcriptomics can identify the specific regulatory triggers that activate the Mechercharmycin BGC. This knowledge can be used to optimize fermentation conditions for improved production.
Proteomics and Metabolomics: Proteomics can directly detect the expression of the biosynthetic enzymes, confirming that the BGC is active. nih.gov Metabolomics, particularly using techniques like MS-based molecular networking, can profile the production of this compound alongside other related metabolites, providing a comprehensive view of the strain's chemical output and potentially identifying new, minor congeners. researchgate.netuniversiteitleiden.nlnih.gov The combination of these approaches provides a powerful workflow for natural product discovery and optimization. mdpi.commdpi.com
Q & A
Q. What are the primary methodologies for isolating and characterizing Mechercharmycin B from its natural source?
- Methodological Answer : Isolation typically involves solvent extraction followed by chromatographic techniques (e.g., HPLC, TLC) to purify the compound. Characterization employs spectroscopic methods such as NMR (¹H, ¹³C) and high-resolution mass spectrometry (HR-MS) to confirm molecular structure. Ensure reproducibility by documenting solvent systems, column parameters, and spectral acquisition settings in detail .
- Example Workflow :
- Extraction : Ethyl acetate/methanol gradient.
- Purification : Size-exclusion chromatography.
- Characterization : Compare NMR data with literature or databases (e.g., ChemSpider).
Q. How can researchers design initial bioactivity assays to evaluate this compound’s antimicrobial properties?
- Methodological Answer : Use standardized assays like minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacterial strains. Include positive controls (e.g., ampicillin) and negative controls (solvent-only). Validate results with dose-response curves and triplicate replicates. Document growth conditions (e.g., media, incubation time) to ensure comparability across studies .
What criteria should guide the formulation of a research question on this compound’s biosynthesis?
- Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). For example:
- Feasible : Access to genomic data of the producing organism.
- Novel : Investigating unannotated biosynthetic gene clusters.
- Relevant : Linking structural features to bioactivity .
Advanced Research Questions
Q. What strategies are recommended for elucidating the molecular target and mechanism of action of this compound?
- Methodological Answer : Combine in silico target prediction (e.g., molecular docking) with experimental validation via proteomic profiling or CRISPR-Cas9 knockout libraries. Use affinity-based pull-down assays with biotinylated this compound to identify binding partners. Cross-validate findings with transcriptomic data to assess downstream effects .
Q. How should researchers address discrepancies in reported bioactivity data of this compound across studies?
- Methodological Answer : Conduct meta-analysis to identify variables affecting outcomes (e.g., bacterial strain variability, assay pH). Replicate conflicting experiments under standardized conditions. Use statistical tools (e.g., ANOVA) to quantify significance of differences. Transparently report all parameters in supplemental materials .
Q. What computational approaches are effective in predicting the biosynthetic pathway of this compound?
- Methodological Answer : Utilize genome-mining tools (e.g., antiSMASH) to identify biosynthetic gene clusters. Validate predictions via heterologous expression in model hosts (e.g., Streptomyces coelicolor). Compare isotopic labeling patterns (e.g., ¹³C-NMR) with predicted pathway intermediates .
Q. How can structural elucidation of this compound be validated to address stereochemical uncertainties?
- Methodological Answer : Apply X-ray crystallography for absolute configuration determination. Supplement with circular dichroism (CD) spectroscopy or Mosher ester analysis for chiral centers. Cross-reference with synthetic analogs if available .
Q. What ethical and practical considerations apply when sharing this compound research data?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw NMR/MS data in repositories like Chemotion or RADAR4Chem. Use persistent identifiers (DOIs) and provide metadata detailing experimental conditions (e.g., solvent, temperature) .
Data Presentation and Reproducibility
Q. What are best practices for presenting synthetic yield and purity data of this compound in manuscripts?
- Methodological Answer : Include tables with yields (%), purity (HPLC), and spectral data (e.g., NMR shifts). Avoid overcrowding figures with chemical structures; limit to 2–3 key intermediates. Reference supplementary materials for full datasets .
Q. How can researchers ensure reproducibility of this compound’s pharmacological assays?
- Methodological Answer :
Provide step-by-step protocols in supplemental files, including instrument calibration details (e.g., plate reader wavelengths). Share cell lines via public repositories (e.g., ATCC) and disclose batch numbers for commercial reagents .
Conflict Resolution and Peer Review
Q. How should researchers respond to peer critiques about incomplete mechanistic data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
